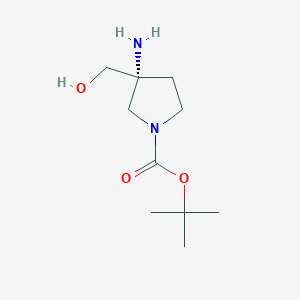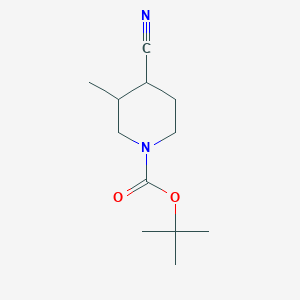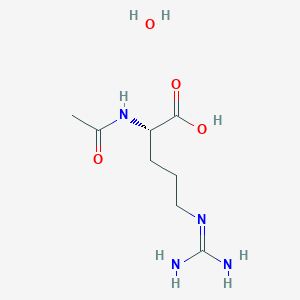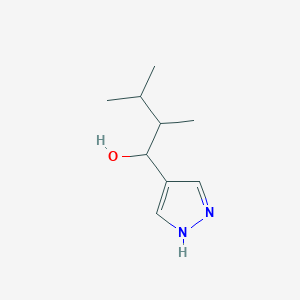![molecular formula C11H20ClNO2S B13058702 Ethyl1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride](/img/structure/B13058702.png)
Ethyl1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride is a synthetic compound with the molecular formula C11H20ClNO2S. It is known for its unique spirocyclic structure, which includes a sulfur atom and an azaspirodecane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride typically involves a multi-step process. One common method includes the condensation of ketones such as 4-methylcyclohexanone or cyclohexanone with aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene. This reaction yields the corresponding substituted aryl-1-thia-4-azaspiro[4.5]decane derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthetic route mentioned above can be scaled up for industrial purposes, provided that the reaction conditions are optimized for larger-scale operations. This includes ensuring the availability of high-purity starting materials and maintaining stringent control over reaction parameters to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted analogs of the original compound .
Scientific Research Applications
Ethyl1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent.
Pharmacology: Its unique structure makes it a valuable candidate for the development of new pharmaceuticals targeting specific molecular pathways.
Chemical Biology: The compound can be used as a probe to study biological processes involving sulfur-containing spirocyclic compounds.
Mechanism of Action
The mechanism of action of Ethyl1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by disrupting key cellular processes. This includes the inhibition of enzymes involved in cell proliferation and the activation of pathways leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine: Another sulfur-containing spirocyclic compound with potential anticancer properties.
1,3,4-Thiadiazole: Known for its diverse biological activities, including antimicrobial and anticancer effects.
Uniqueness
Ethyl1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an anticancer agent make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C11H20ClNO2S |
|---|---|
Molecular Weight |
265.80 g/mol |
IUPAC Name |
ethyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H19NO2S.ClH/c1-2-14-10(13)9-8-15-11(12-9)6-4-3-5-7-11;/h9,12H,2-8H2,1H3;1H |
InChI Key |
HPGQUYRDSIENNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CSC2(N1)CCCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-hydroxyethyl)amino]methyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13058622.png)







![1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13058665.png)





